molecular formula C10H15N5O13P2S B1678418 Phosphoadenosine phosphosulfate CAS No. 482-67-7

Phosphoadenosine phosphosulfate

Cat. No.: B1678418
CAS No.: 482-67-7
M. Wt: 507.27 g/mol
InChI Key: GACDQMDRPRGCTN-KQYNXXCUSA-N
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Description

3’-Phosphoadenosine-5’-phosphosulfate is a derivative of adenosine monophosphate that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. It is the most common coenzyme in sulfotransferase reactions and is part of sulfation pathways .

Preparation Methods

3’-Phosphoadenosine-5’-phosphosulfate is endogenously synthesized by organisms via the phosphorylation of adenosine 5’-phosphosulfate, an intermediary metabolite. In humans, this reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases using adenosine triphosphate as the phosphate donor . The industrial production methods involve similar biochemical pathways, often utilizing recombinant DNA technology to produce the necessary enzymes for synthesis.

Chemical Reactions Analysis

3’-Phosphoadenosine-5’-phosphosulfate undergoes various types of reactions, primarily sulfotransferase reactions. These reactions involve the transfer of a sulfate group to a substrate molecule. Common reagents used in these reactions include adenosine triphosphate and adenosine 5’-phosphosulfate. The major products formed from these reactions are sulfated compounds, which play crucial roles in various biological processes .

Scientific Research Applications

3’-Phosphoadenosine-5’-phosphosulfate has numerous scientific research applications. In chemistry, it is used as a coenzyme in sulfotransferase reactions. In biology, it plays a role in the sulfation of hormones, neurotransmitters, and other molecules. In medicine, it is involved in the metabolism of drugs and xenobiotics. In industry, it is used in the synthesis of sulfated polysaccharides and other sulfated compounds .

Mechanism of Action

The mechanism of action of 3’-Phosphoadenosine-5’-phosphosulfate involves its role as a sulfate donor in sulfotransferase reactions. It interacts with sulfotransferase enzymes, transferring its sulfate group to various substrates. This process is crucial for the sulfation of hormones, neurotransmitters, and other molecules, which can affect their activity, stability, and solubility .

Comparison with Similar Compounds

3’-Phosphoadenosine-5’-phosphosulfate is unique in its role as the most common coenzyme in sulfotransferase reactions. Similar compounds include adenosine 5’-phosphosulfate and other phosphorylated nucleotides. 3’-Phosphoadenosine-5’-phosphosulfate is distinguished by its dual phosphorylation and sulfation, making it particularly effective in sulfotransferase reactions .

Properties

CAS No.

482-67-7

Molecular Formula

C10H15N5O13P2S

Molecular Weight

507.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate

InChI

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

GACDQMDRPRGCTN-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N

Appearance

Solid powder

Key on ui other cas no.

482-67-7

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adenosine 3' phosphate 5' Phosphosulfate
Adenosine-3'-phosphate-5'-Phosphosulfate
Phosphoadenosine Phosphosulfate
Phosphosulfate, Phosphoadenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoadenosine phosphosulfate
Reactant of Route 2
Reactant of Route 2
Phosphoadenosine phosphosulfate
Reactant of Route 3
Phosphoadenosine phosphosulfate
Reactant of Route 4
Phosphoadenosine phosphosulfate
Reactant of Route 5
Phosphoadenosine phosphosulfate
Reactant of Route 6
Phosphoadenosine phosphosulfate

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